molecular formula C15H12FNO5 B6394055 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid CAS No. 1261988-32-2

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid

Cat. No.: B6394055
CAS No.: 1261988-32-2
M. Wt: 305.26 g/mol
InChI Key: BVDYDLKKEQCPRZ-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an ethoxycarbonyl group, a fluorophenyl group, and a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-ketonic acid.

    Reduction: Formation of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxyalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethoxycarbonyl)phenylboronic acid
  • 3-(Ethoxycarbonyl)-4-fluorophenylboronic acid
  • 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid

Uniqueness

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid is unique due to the presence of both a fluorophenyl group and a hydroxynicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a research tool.

Properties

IUPAC Name

5-(4-ethoxycarbonyl-3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO5/c1-2-22-15(21)10-4-3-8(6-12(10)16)11-5-9(14(19)20)7-17-13(11)18/h3-7H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDYDLKKEQCPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688314
Record name 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-32-2
Record name 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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